molecular formula C20H26N4O3 B358166 2-[(4,4-dimethyl-8-propyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-methylamino]ethanol CAS No. 899412-94-3

2-[(4,4-dimethyl-8-propyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-methylamino]ethanol

Cat. No.: B358166
CAS No.: 899412-94-3
M. Wt: 370.4g/mol
InChI Key: NALURFIXYRSZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-dimethyl-5-propyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)(methyl)amino]ethanol is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

The synthesis of 2-[(2,2-dimethyl-5-propyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)(methyl)amino]ethanol involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrano and pyrido rings, followed by their fusion with the furo and pyrimidin rings. The final step involves the introduction of the aminoethanol group. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2,2-dimethyl-5-propyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)(methyl)amino]ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-5-propyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)(methyl)amino]ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar compounds to 2-[(2,2-dimethyl-5-propyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-yl)(methyl)amino]ethanol include other heterocyclic compounds with similar ring structures. These compounds may share some properties but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

899412-94-3

Molecular Formula

C20H26N4O3

Molecular Weight

370.4g/mol

IUPAC Name

2-[(4,4-dimethyl-8-propyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-methylamino]ethanol

InChI

InChI=1S/C20H26N4O3/c1-5-6-14-13-10-26-20(2,3)9-12(13)15-16-17(27-19(15)23-14)18(22-11-21-16)24(4)7-8-25/h11,25H,5-10H2,1-4H3

InChI Key

NALURFIXYRSZMA-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)N(C)CCO

Canonical SMILES

CCCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)N(C)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.